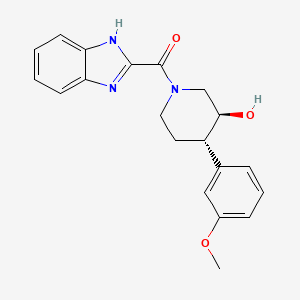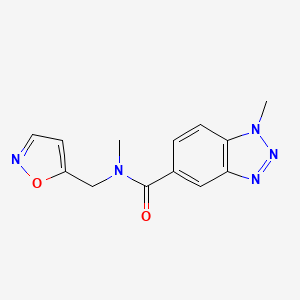![molecular formula C24H39N3O B3805743 1-[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]-2-(1-propan-2-ylpiperidin-4-yl)ethanone](/img/structure/B3805743.png)
1-[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]-2-(1-propan-2-ylpiperidin-4-yl)ethanone
Descripción general
Descripción
1-[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]-2-(1-propan-2-ylpiperidin-4-yl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules. The presence of both methyl and phenylethyl groups attached to the piperidine ring suggests that this compound may exhibit unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1-[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]-2-(1-propan-2-ylpiperidin-4-yl)ethanone typically involves multiple steps, including the formation of the piperidine ring and the subsequent functionalization of the ring with various substituents. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the methyl and phenylethyl groups can be done using alkylation reactions under controlled conditions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalytic processes and continuous flow reactors.
Análisis De Reacciones Químicas
1-[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]-2-(1-propan-2-ylpiperidin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring, using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted piperidines and their derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]-2-(1-propan-2-ylpiperidin-4-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
1-[3-[Methyl(2-phenylethyl)amino]piperidin-1-yl]-2-(1-propan-2-ylpiperidin-4-yl)ethanone can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine ring structure and may exhibit similar chemical and biological properties.
Phenylethylamines: Compounds with a phenylethyl group may have comparable pharmacological effects.
Methylated Amines: These compounds can be used to study the effects of methylation on biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with a wide range of molecular targets.
Propiedades
IUPAC Name |
1-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-2-(1-propan-2-ylpiperidin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O/c1-20(2)26-16-12-22(13-17-26)18-24(28)27-14-7-10-23(19-27)25(3)15-11-21-8-5-4-6-9-21/h4-6,8-9,20,22-23H,7,10-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTQHETWAPWDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CC(=O)N2CCCC(C2)N(C)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R*,6S*)-2,6-dimethyl-4-(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B3805666.png)
![4-[2-[3-(3-Thiophen-2-ylphenyl)pyrazol-1-yl]ethyl]morpholine](/img/structure/B3805673.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({[(3-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3805677.png)

![methyl (2S)-{[2-({4-[acetyl(methyl)amino]phenyl}amino)-2-oxoethyl]amino}(cyclopropyl)acetate](/img/structure/B3805704.png)
![6-methyl-5-{5-[2-(methylthio)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3805712.png)

![6-{4-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperazin-1-yl}nicotinamide](/img/structure/B3805724.png)
![2-benzyl-4-[(2-pyridinylthio)acetyl]morpholine](/img/structure/B3805730.png)
![N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine](/img/structure/B3805732.png)
![1-{[1-({6-[cyclohexyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B3805739.png)

![5-(3-fluoro-4-methoxyphenyl)-N-[1-(6-methylpyridin-2-yl)propan-2-yl]-1,2,4-triazin-3-amine](/img/structure/B3805768.png)
